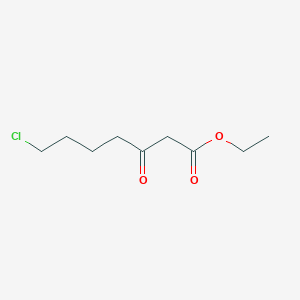

Ethyl 7-chloro-3-oxoheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloro-3-oxoheptanoate: is an organic compound with the molecular formula C9H15ClO3. It is a clear yellow liquid that is slightly soluble in acetonitrile, chloroform, and ethyl acetate . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of cilastatin, a renal dehydropeptidase inhibitor developed by Merck .

準備方法

Synthetic Routes and Reaction Conditions:

-

Nucleophilic Substitution Reaction:

- Starting Material: 6-chloroacetyl chloride

- Reagents: First nucleophilic reagent, condensing agent, P2O5

- Conditions: The reaction involves a nucleophilic substitution reaction to obtain 6-chloroacetyl cyanide, followed by hydrolysis under acidic conditions and another nucleophilic substitution to yield ethyl 7-chloro-3-oxoheptanoate .

-

Grignard Reaction:

- Starting Material: 1-bromo-5-chloropentane

- Reagents: Magnesium, diethyl oxalate, hydrazine compound

- Conditions: The reaction involves the formation of a Grignard reagent from 1-bromo-5-chloropentane and magnesium, followed by condensation with diethyl oxalate and subsequent hydrolysis and purification to obtain the target compound .

Industrial Production Methods: The industrial production of this compound typically follows the nucleophilic substitution route due to its simplicity, low cost, and high yield. The process involves fewer steps and is easily controllable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions:

-

Oxidation:

- Ethyl 7-chloro-3-oxoheptanoate can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.

-

Reduction:

- This compound can be reduced to form alcohol derivatives. For example, reduction with sodium borohydride can yield ethyl 7-chloro-3-hydroxyheptanoate .

-

Substitution:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and cyanides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Alcohol derivatives like ethyl 7-chloro-3-hydroxyheptanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

- Ethyl 7-chloro-3-oxoheptanoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .

Biology:

- It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators .

Medicine:

- The compound is a key intermediate in the production of cilastatin, which is used to inhibit renal dehydropeptidase and enhance the efficacy of antibiotics like imipenem .

Industry:

作用機序

Ethyl 7-chloro-3-oxoheptanoate exerts its effects primarily through its role as an intermediate in the synthesis of cilastatin. Cilastatin inhibits renal dehydropeptidase, an enzyme responsible for the degradation of certain antibiotics in the kidneys. By inhibiting this enzyme, cilastatin enhances the efficacy and duration of action of antibiotics like imipenem . The molecular targets and pathways involved include the binding of cilastatin to the active site of renal dehydropeptidase, preventing the hydrolysis of the antibiotic .

類似化合物との比較

- Ethyl 7-chloro-2-oxoheptanoate

- Ethyl 4-chloro-3-oxobutanoate

- Ethyl 7-chloro-7-oxoheptanoate

Comparison:

- Ethyl 7-chloro-2-oxoheptanoate: Similar in structure but differs in the position of the carbonyl group. It is also used as an intermediate in pharmaceutical synthesis .

- Ethyl 4-chloro-3-oxobutanoate: Has a shorter carbon chain and is used in the synthesis of different pharmaceuticals and industrial chemicals .

- Ethyl 7-chloro-7-oxoheptanoate: Similar in structure but with a different position of the chlorine atom. It is used in similar applications but may have different reactivity and properties .

Ethyl 7-chloro-3-oxoheptanoate is unique due to its specific structure, which makes it particularly suitable for the synthesis of cilastatin and other related compounds .

生物活性

Ethyl 7-chloro-3-oxoheptanoate is a compound of significant interest in pharmaceutical chemistry, primarily due to its role as a precursor in the synthesis of cilastatin, a drug used to inhibit renal dehydropeptidase I. This inhibition prolongs the action of certain antibiotics by preventing their degradation, thus enhancing their efficacy. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula : C10H14ClO2

- Molecular Weight : Approximately 206.67 g/mol

- Appearance : Clear yellow liquid

- Solubility : Soluble in organic solvents like chloroform and ethyl acetate

This compound can be synthesized through various methods, including Grignard reactions. The presence of a carbonyl group (C=O) and a chlorine atom on the seven-carbon chain allows for further functionalization reactions, making it a versatile intermediate for synthesizing more complex molecules.

Synthesis Pathway

-

Grignard Reaction :

- Reacting ethyl chloride with magnesium metal in an appropriate solvent.

- This reaction is fundamental in organic chemistry for forming carbon-carbon bonds.

-

Functionalization :

- The carbonyl group enables the compound to participate in nucleophilic addition reactions.

- Chlorine can be replaced with other functional groups to create derivatives with varying biological activities.

This compound exhibits biological activity primarily through its conversion into cilastatin. Cilastatin acts as an inhibitor for renal dehydropeptidase I, which is crucial for the metabolism of certain beta-lactam antibiotics. By inhibiting this enzyme, cilastatin increases the half-life and effectiveness of these antibiotics .

Case Studies and Research Findings

- Cilastatin Synthesis :

-

Drug Interaction Studies :

- Research indicates that this compound may lead to drug-drug interactions when co-administered with other pharmaceuticals that are metabolized by cytochrome P450 enzymes. This highlights its potential implications in pharmacokinetics and drug safety.

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H14ClO2 | Precursor for cilastatin; inhibits renal dehydropeptidase I |

| Ethyl acetoacetate | C6H10O3 | Simpler structure; lacks chlorine substituents |

| Ethyl chloroacetate | C4H7ClO2 | Primarily used in esterification reactions; no keto group |

特性

IUPAC Name |

ethyl 7-chloro-3-oxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-8(11)5-3-4-6-10/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPOIABOXLXYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。